molecular formula C24H19F4N5O2S B610289 Proxalutamide CAS No. 1398046-21-3

Proxalutamide

Cat. No. B610289
M. Wt: 517.5026
InChI Key: KCBJGVDOSBKVKP-UHFFFAOYSA-N
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Description

Proxalutamide, also known as GT-0918, is a nonsteroidal antiandrogen (NSAA) – specifically, a selective high-affinity silent antagonist of the androgen receptor (AR). It is under development by Suzhou Kintor Pharmaceuticals, a subsidiary of Kintor Pharmaceutical Limited, for the potential treatment of COVID-19, prostate cancer, and breast cancer .


Molecular Structure Analysis

The molecular formula of Proxalutamide is C24H19F4N5O2S and it has a molecular weight of 517.5 g/mol .


Chemical Reactions Analysis

Proxalutamide is an antagonist at the androgen receptor which leads to inhibition of androgen-induced receptor activation and results in the formation of inactive complexes that are not able to translocate to the nucleus .

Scientific Research Applications

  • Treatment of Prostate Cancer : Proxalutamide has shown significant efficacy in prostate cancer, especially in castration-resistant prostate cancer (PCa). It exhibits a better inhibitory effect on PCa cell proliferation compared to other AR antagonists like bicalutamide and enzalutamide. Additionally, Proxalutamide significantly impacts AR-positive PCa cells over AR-negative cells and affects various metabolic processes in these cells (Qu et al., 2020).

  • Pharmacokinetics in Rats : The pharmacokinetics of Proxalutamide in vivo, particularly its concentration in biological samples, have been investigated using liquid chromatography tandem-mass spectrometry. This research is crucial for understanding the drug's behavior in biological systems (Sang et al., 2020).

  • Clinical Trial Evaluations : Clinical trials have been conducted to assess the safety, tolerability, and pharmacokinetics of Proxalutamide in metastatic castrate-resistant prostate cancer patients. These studies also examine the drug's effects on circulating tumor cells (CTCs) and AR biomarkers (Chu et al., 2019).

  • COVID-19 Treatment : Surprisingly, Proxalutamide has been explored for its effectiveness in treating COVID-19. It has demonstrated a significant reduction in mortality rate in hospitalized COVID-19 patients. The drug's efficacy seems linked to the duration of treatment, with better outcomes observed in treatment completers. This suggests a potential role for Proxalutamide in managing COVID-19, especially in cases resistant to hormone and chemotherapy treatments (Zimerman et al., 2021).

  • Impact on COVID-19 Hospitalization Rates : Proxalutamide has been shown to significantly reduce hospitalization rates for COVID-19 patients in outpatient settings, demonstrating its potential as a therapeutic agent in managing the disease (McCoy et al., 2021).

Future Directions

Proxalutamide is currently in phase III studies for metastatic castration-resistant prostate cancer (mCRPC) as monotherapy and in combination with abiraterone . It’s also being studied for its potential to treat COVID-19 . The findings of these studies might lead to the development of better treatment for COVID-19 and provide convincing evidence regarding the efficacy and safety of Proxalutamide .

properties

IUPAC Name

4-[4,4-dimethyl-3-[6-[3-(1,3-oxazol-2-yl)propyl]pyridin-3-yl]-5-oxo-2-sulfanylideneimidazolidin-1-yl]-3-fluoro-2-(trifluoromethyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19F4N5O2S/c1-23(2)21(34)32(17-9-6-14(12-29)19(20(17)25)24(26,27)28)22(36)33(23)16-8-7-15(31-13-16)4-3-5-18-30-10-11-35-18/h6-11,13H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCBJGVDOSBKVKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)N(C(=S)N1C2=CN=C(C=C2)CCCC3=NC=CO3)C4=C(C(=C(C=C4)C#N)C(F)(F)F)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19F4N5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901102678
Record name Proxalutamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901102678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

517.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Proxalutamide is an antagonist at the androgen receptor which leads to inhibition of androgen-induced receptor activation and results in formation of inactive complexes that are not able to translocate to the nucleus. It also induces androgen receptor downregulation, furthering adrogen-induced receptor activation. This drug is being investigated for its potential antineoplastic activity and is being investigated specifically against prostate cancer and COVID-19.
Record name Proxalutamide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16065
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Proxalutamide

CAS RN

1398046-21-3
Record name 4-[4,4-Dimethyl-3-[6-[3-(2-oxazolyl)propyl]-3-pyridinyl]-5-oxo-2-thioxo-1-imidazolidinyl]-3-fluoro-2-(trifluoromethyl)benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1398046-21-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name GT-0918
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1398046213
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Proxalutamide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16065
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Proxalutamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901102678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PRUXELUTAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QX6O64GP40
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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